molecular formula C15H15ClN2OS B5800915 N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea

N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea

Cat. No. B5800915
M. Wt: 306.8 g/mol
InChI Key: PZZVMOKBAIYIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is synthesized through a multi-step process, and its mechanism of action is being studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea is being studied to understand how it produces its therapeutic effects. It is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and physiological effects:
N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cancer cell growth-promoting enzymes, such as matrix metalloproteinases. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6. Additionally, it disrupts bacterial cell membranes, leading to bacterial death.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea has several advantages and limitations for lab experiments. Its anti-cancer and anti-inflammatory properties make it a useful compound for studying these diseases. However, its potential toxicity and limited solubility can make it challenging to work with.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea. One direction is to further study its anti-cancer properties and potential use in cancer treatment. Another direction is to investigate its potential use in treating inflammatory diseases and bacterial infections. Additionally, further research is needed to understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea involves several steps. It starts with the reaction of 4-chloro-2-methylaniline with sodium nitrite and hydrochloric acid to form 4-chloro-2-methylphenyldiazonium chloride. This compound is then reacted with 3-methoxyaniline to form the desired product. The final compound is purified through recrystallization.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, it has been studied for its potential use in treating bacterial infections.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10-8-11(16)6-7-14(10)18-15(20)17-12-4-3-5-13(9-12)19-2/h3-9H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZVMOKBAIYIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea

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